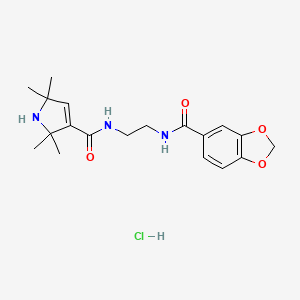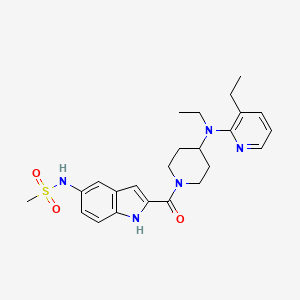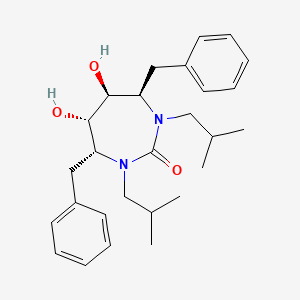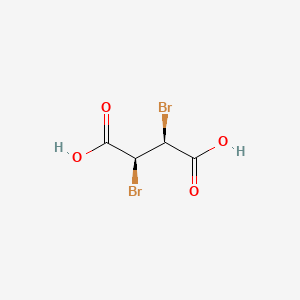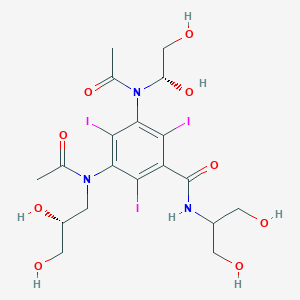
Isophthalamide, N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- is a complex organic compound known for its significant applications in medical imaging. This compound is a non-ionic, water-soluble contrast agent used primarily in X-ray and computed tomography (CT) imaging to enhance the visibility of internal structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- involves multiple steps, starting with the iodination of isophthalic acid. The iodinated intermediate is then subjected to amidation reactions with specific amines to introduce the hydroxyethyl and dihydroxypropyl groups. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the iodinated compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped with reactors and purification systems to handle the complex synthesis and ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to modify the iodine atoms.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups results in the formation of aldehydes or ketones, while substitution reactions can yield various halogenated derivatives.
Scientific Research Applications
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Primarily used as a contrast agent in medical imaging to enhance the visibility of blood vessels, organs, and tissues.
Industry: Utilized in the development of new imaging technologies and diagnostic tools.
Mechanism of Action
The mechanism of action of Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- involves its ability to absorb X-rays due to the presence of iodine atoms. When administered to a patient, the compound circulates through the bloodstream and accumulates in specific tissues, enhancing the contrast of the images obtained during X-ray or CT scans. The molecular targets include blood vessels and organs, where the compound’s high atomic number iodine atoms provide the necessary contrast.
Comparison with Similar Compounds
Similar Compounds
Iohexol: Another non-ionic, water-soluble contrast agent used in medical imaging.
Iopamidol: A similar compound with applications in X-ray and CT imaging.
Iodixanol: Known for its use in angiography and other imaging procedures.
Uniqueness
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- is unique due to its specific chemical structure, which provides optimal solubility and stability in aqueous solutions. This makes it particularly effective as a contrast agent, offering high image quality with minimal side effects compared to other similar compounds.
Properties
CAS No. |
88116-59-0 |
|---|---|
Molecular Formula |
C19H26I3N3O9 |
Molecular Weight |
821.1 g/mol |
IUPAC Name |
3-[acetyl-[(1S)-1,2-dihydroxyethyl]amino]-5-[acetyl-[(2R)-2,3-dihydroxypropyl]amino]-N-(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzamide |
InChI |
InChI=1S/C19H26I3N3O9/c1-8(30)24(3-11(32)6-28)17-14(20)13(19(34)23-10(4-26)5-27)15(21)18(16(17)22)25(9(2)31)12(33)7-29/h10-12,26-29,32-33H,3-7H2,1-2H3,(H,23,34)/t11-,12+/m1/s1 |
InChI Key |
AAMVKUKGQPPIMG-NEPJUHHUSA-N |
Isomeric SMILES |
CC(=O)N(C[C@H](CO)O)C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)N([C@H](CO)O)C(=O)C)I |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)N(C(CO)O)C(=O)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


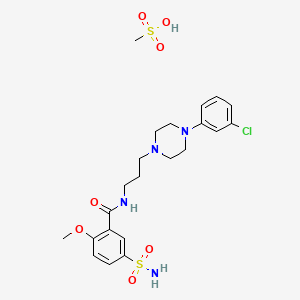
![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)


